3-Quinuclidinol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

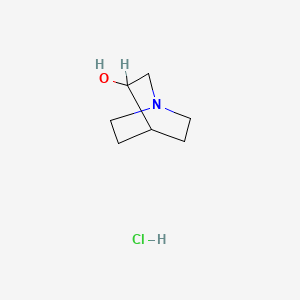

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6-7,9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEJRVVBERZWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977939 | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-13-7 | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-ol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6238-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinuclidinol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinuclidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-QUINUCLIDINOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/979W3EXJ0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Quinuclidinol hydrochloride physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 3-Quinuclidinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information herein is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, detailed experimental methodologies for its analysis, and visualizations of relevant chemical synthesis pathways.

Core Physicochemical Properties

This compound is the salt form of 3-Quinuclidinol, a bicyclic amine alcohol. It serves as a crucial intermediate and building block in the synthesis of various pharmaceutical compounds, including muscarinic receptor agonists and antagonists.[1][2] Its hydrochloride form is often utilized for its stability and solubility.[3] The quantitative physicochemical data for this compound and its corresponding free base are summarized below.

| Property | Value | Form |

| IUPAC Name | 1-Azabicyclo[2.2.2]octan-3-ol hydrochloride[4] | Hydrochloride Salt |

| CAS Number | 6238-13-7[4][5] | Hydrochloride Salt (Racemic) |

| Molecular Formula | C₇H₁₄ClNO[4][5] | Hydrochloride Salt |

| Molecular Weight | 163.65 g/mol [5][6] | Hydrochloride Salt |

| Appearance | Cream-colored crystalline powder[7] | Free Base |

| Melting Point | >300 °C[5][8] | Hydrochloride Salt (Racemic) |

| 221-223 °C[7][8] | Free Base (Racemic) | |

| 344-350 °C (lit.)[6] | (R)-(-)- enantiomer HCl Salt | |

| Boiling Point | 206.9 ± 23.0 °C at 760 mmHg[2] | Free Base (R)- enantiomer |

| Solubility | Soluble in water.[5] The free base is very soluble in water, soluble in alcohols and ethers, with limited solubility in non-polar solvents.[2][9] | Hydrochloride Salt & Free Base |

| pKa | 14.75 ± 0.20 (Predicted for hydroxyl group)[2] | Free Base |

| Spectral Data (¹H NMR) | Assignments (ppm) for the free base: ~3.79 (H-3), ~3.09 (H-2, H-4 axial), ~2.57-2.89 (H-2, H-4 equatorial), ~1.95 (H-5, H-7 axial), ~1.35-1.46 (H-5, H-7 equatorial).[10] | Free Base |

| Spectral Data (¹³C NMR) | Assignments (ppm) for the free base: 68.5 (C-3), 47.5 (C-2, C-4), 25.8 (C-5, C-7), 20.5 (C-6).[10] | Free Base |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quality control of this compound in a research and development setting.

Synthesis of Racemic 3-Quinuclidinol via Reduction

This protocol describes the synthesis of the free base, (±)-3-Quinuclidinol, from its corresponding ketone, 3-Quinuclidinone, using a sodium borohydride reduction. The resulting free base can then be converted to the hydrochloride salt.

Materials:

-

3-Quinuclidinone

-

Sodium borohydride (NaBH₄)

-

Water

-

Chloroform

-

Anhydrous sodium sulfate

-

Acetone

Procedure:

-

Dissolve 3-Quinuclidinone (e.g., 10.0 g, 0.08 mol) in water (30 ml) in a suitable reaction vessel, maintaining the temperature between 30-35°C.[1]

-

Add sodium borohydride (e.g., 1.5 g, 0.04 mol) portion-wise over a period of 1 hour.[1]

-

Stir the reaction mixture for 4 hours at 30-35°C.[1]

-

Monitor the reaction for completion using an appropriate analytical method such as Gas Chromatography (GC).[1]

-

Once the reaction is complete, extract the aqueous mixture with chloroform (3 x 50 ml).[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

Filter the mixture and remove the solvent (chloroform) under reduced pressure to yield the crude product.[1]

-

Purify the crude (±)-3-Quinuclidinol by recrystallization from acetone.[1]

Thermodynamic Solubility Determination (Shake-Flask Method)

This is a standard method to determine the equilibrium solubility of a compound in various solvents.[11]

Materials:

-

This compound

-

A series of solvents (e.g., water, methanol, ethanol, isopropanol)

-

Vials with secure caps

-

Orbital shaker or agitator in a temperature-controlled environment

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent.[11]

-

Equilibration: Seal the vials securely and place them in an agitator at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After the equilibration period, remove the vials and let the undissolved solid settle. Centrifugation can be used to accelerate the separation of the solid and liquid phases.[11]

-

Sampling and Dilution: Carefully withdraw a precise volume of the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration into the calibrated range of the analytical instrument.[11]

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method.[11]

-

Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor.[11]

Spectroscopic Analysis (Nuclear Magnetic Resonance - NMR)

NMR spectroscopy is essential for structural elucidation and confirmation.[10]

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry NMR tube.[10]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier-transformed. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.[10]

Visualizations: Synthesis and Applications

Diagrams created using the DOT language provide clear visual representations of key processes involving 3-Quinuclidinol.

Caption: Chemical synthesis workflow from 3-Quinuclidinone to 3-Quinuclidinol.

References

- 1. tsijournals.com [tsijournals.com]

- 2. benchchem.com [benchchem.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. This compound | C7H14ClNO | CID 2723725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6238-13-7 [amp.chemicalbook.com]

- 6. (R)-(-)-3-奎宁醇 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Quinuclidinol [drugfuture.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Characterization of 3-Quinuclidinol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Quinuclidinol hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in the this compound molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by several multiplets arising from the protons on the bicyclic ring system. The chemical shifts can vary slightly depending on the solvent and concentration.

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-3 | ~3.79 | m |

| H-2, H-4 (axial) | ~3.09 | m |

| H-2, H-4 (equatorial) | ~2.57-2.89 | m |

| H-5, H-7 (axial) | ~1.95 | m |

| H-5, H-7 (equatorial) | ~1.35-1.46 | m |

| H-6 (endo) | ~1.78 | m |

| H-6 (exo) | ~1.67 | m |

| OH | ~4.5 | br s |

| Data is a compilation from multiple sources for the general 3-Quinuclidinol structure. Specific shifts for the hydrochloride salt are consistent with these ranges.[1][2][3] |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals corresponding to the carbon atoms in the molecule.

| Assignment | Chemical Shift (δ) ppm |

| C-3 | 68.5 |

| C-2, C-4 | 47.5 |

| C-5, C-7 | 25.8 |

| C-6 | 20.5 |

| Data for 3-Quinuclidinol.[1] |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a clean, dry NMR tube.[1]

-

-

Instrument Setup:

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of ¹³C.[1]

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier-transformed to generate the spectrum.

-

The spectrum is phase-corrected and a baseline correction is applied.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative ratios of the protons.[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl and amine salt functionalities.

| Functional Group | **Characteristic Absorption (cm⁻¹) ** |

| O-H stretch (alcohol) | Broad, ~3400-3200 |

| N-H stretch (amine salt) | Broad, ~3000-2500 |

| C-H stretch (alkane) | ~2950-2850 |

| C-O stretch (alcohol) | ~1050 |

Note: The exact peak positions and shapes can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like this compound is using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.[1]

-

Data Acquisition: The spectrum is recorded by collecting a number of scans to achieve a good signal-to-noise ratio. A background spectrum of the clean ATR crystal is typically recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 3-Quinuclidinol provides information about its molecular weight and fragmentation pattern. For the hydrochloride salt, the analysis is typically performed on the free base. The molecular weight of 3-Quinuclidinol (the free base) is 127.18 g/mol .[6][7][8]

Mass Spectral Data (Electron Ionization)

Under electron ionization (EI) conditions, 3-Quinuclidinol will fragment in a characteristic manner. The molecular ion peak (M⁺) is observed at m/z 127.[2][6][8]

| m/z | Relative Intensity | Possible Fragment |

| 127 | 37.8 | [M]⁺ |

| 98 | 12.1 | [M - CH₂OH]⁺ |

| 82 | 11.0 | |

| 70 | 12.9 | |

| 58 | 26.2 | |

| 42 | 100.0 | |

| Data for 3-quinuclidinol.[2] |

Experimental Protocol for GC-MS

For volatile compounds like 3-Quinuclidinol, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method. Derivatization is often employed to improve its chromatographic properties.[9]

-

Sample Preparation and Derivatization (if necessary):

-

Dissolve the this compound sample in a suitable solvent. The free base may be extracted if necessary.

-

To enhance volatility and reduce polarity, the hydroxyl group can be derivatized. Common methods include acylation (e.g., with benzoyl chloride) or silylation (e.g., with BSTFA).[9] Another method involves reaction with trichloroethyl chloroformate (Troc-Cl).[9][10]

-

-

GC-MS System Parameters:

-

Injector: Set to a temperature of 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp at a controlled rate (e.g., 8 °C/min) to a final temperature (e.g., 300 °C).[10]

-

MS Detector:

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Quinuclidinol(1619-34-7) 13C NMR spectrum [chemicalbook.com]

- 3. 3-Quinuclidinol(1619-34-7) 1H NMR [m.chemicalbook.com]

- 4. tsijournals.com [tsijournals.com]

- 5. zenodo.org [zenodo.org]

- 6. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Quinuclidinol [webbook.nist.gov]

- 8. 3-Quinuclidinol [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. osti.gov [osti.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-Quinuclidinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 3-Quinuclidinol hydrochloride and its derivatives at muscarinic acetylcholine receptors (mAChRs). While this compound itself serves as a foundational scaffold and exhibits modest affinity, its esterified derivatives are potent competitive antagonists across the five muscarinic receptor subtypes (M1-M5). This guide will delve into the binding characteristics, downstream signaling pathways, and the experimental protocols utilized for their characterization.

Core Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

3-Quinuclidinol-based ligands primarily function as competitive antagonists at the orthosteric binding site of muscarinic acetylcholine receptors.[1] This means they bind to the same site as the endogenous neurotransmitter, acetylcholine, but do not activate the receptor. By occupying the binding site, they block acetylcholine from binding and initiating downstream signaling cascades. The (R)-enantiomer of 3-Quinuclidinol is crucial for high-affinity binding to these receptors.[2]

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are pivotal in mediating the effects of acetylcholine in the central and peripheral nervous systems.[2] They are classified into five subtypes (M1-M5) based on their primary G-protein coupling and subsequent signaling pathways.

-

M1, M3, and M5 Receptors: These subtypes typically couple to Gq/11 proteins.

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins.

Downstream Signaling Pathways

The antagonistic action of 3-Quinuclidinol-based compounds effectively blocks the distinct signaling pathways initiated by the different muscarinic receptor subtypes.

Gq/11-Mediated Signaling (M1, M3, M5 Receptors)

Upon agonist binding, M1, M3, and M5 receptors activate the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). 3-Quinuclidinol-based antagonists prevent this entire cascade.[2]

Gi/o-Mediated Signaling (M2, M4 Receptors)

Agonist activation of M2 and M4 receptors leads to the activation of the Gi/o protein. The α-subunit of Gi/o inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking the receptor, 3-Quinuclidinol-based antagonists prevent this inhibitory effect, leading to a normal or agonist-uninhibited level of cAMP production.[2]

Quantitative Data

Quantitative binding data for this compound is not extensively reported in the literature, as research has predominantly focused on its more potent ester derivatives.[2] The following tables summarize representative binding affinities (Ki) for a well-characterized derivative, (R)-Quinuclidinyl benzilate (QNB), and functional antagonism (pA₂) for selective antagonists to illustrate the potencies achievable from the 3-Quinuclidinol scaffold.

Table 1: Binding Affinities (Ki) of (R)-Quinuclidinyl benzilate (QNB) at Muscarinic Receptors

| Receptor Subtype | Radioligand | pKi (mean ± SEM) | Ki (nM) |

| M1 | [³H]-NMS | 9.9 ± 0.1 | 0.13 |

| M2 | [³H]-NMS | 10.1 ± 0.1 | 0.08 |

| M3 | [³H]-NMS | 10.0 ± 0.1 | 0.10 |

| M4 | [³H]-NMS | 9.8 ± 0.1 | 0.16 |

| M5 | [³H]-NMS | 9.9 ± 0.1 | 0.13 |

| Note: Data is for (R)-Quinuclidinyl benzilate (QNB), a potent derivative of 3-Quinuclidinol. [³H]-NMS is [³H]-N-methylscopolamine.[2] |

Table 2: Functional Antagonist Affinities (pA₂) of Selective Antagonists at Muscarinic Receptors

| Receptor Subtype | Functional Assay | Selective Antagonist | pA₂ |

| M1 | Phosphoinositide turnover | Pirenzepine | 8.2 |

| M2 | Inhibition of cAMP accumulation | Methoctramine | 7.9 |

| M3 | Phosphoinositide turnover | 4-DAMP | 9.0 |

| M4 | Inhibition of cAMP accumulation | Tropicamide | 7.0 |

| Note: This table provides typical pA₂ values for subtype-selective antagonists to illustrate the functional assays used. Data for this compound is not available.[2] |

Experimental Protocols

The characterization of 3-Quinuclidinol derivatives at muscarinic receptors involves a combination of radioligand binding assays and functional assays to determine binding affinity and functional potency, respectively.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines stably expressing a single human muscarinic receptor subtype (M1-M5).

-

Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: IP-One Assay (for M1, M3, M5 Receptors)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP₃, as a marker of Gq/11 pathway activation.

Methodology:

-

Cell Culture: Seed cells expressing the M1, M3, or M5 receptor subtype in an appropriate assay plate.

-

Stimulation: Stimulate the cells with a known agonist in the presence of varying concentrations of the antagonist (3-Quinuclidinol derivative) and lithium chloride (LiCl), which inhibits the degradation of IP1.

-

Lysis and Detection: Lyse the cells and measure the intracellular IP1 concentration using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.

-

Data Analysis: Generate concentration-response curves to determine the IC₅₀ of the antagonist.

Functional Assay: Adenylyl Cyclase Inhibition Assay (for M2, M4 Receptors)

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture: Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate.

-

Stimulation: Pre-incubate the cells with the antagonist. Then, stimulate the cells with a muscarinic agonist in the presence of forskolin (a direct activator of adenylyl cyclase).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF).

-

Data Analysis: The antagonist will reverse the agonist-induced decrease in cAMP levels. Generate concentration-response curves to determine the IC₅₀ of the antagonist.

References

(R)-(-)-3-Quinuclidinol Hydrochloride: A Comprehensive Technical Guide

CAS Number: 42437-96-7

This technical guide provides an in-depth overview of (R)-(-)-3-Quinuclidinol hydrochloride, a key chiral building block in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, pharmacological profile, and relevant experimental methodologies.

Core Properties and Data

(R)-(-)-3-Quinuclidinol hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-Quinuclidinol. Its rigid bicyclic structure and specific stereochemistry are crucial for its biological activity and its utility as a precursor in the synthesis of potent muscarinic acetylcholine receptor antagonists.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO · HCl | [1][2] |

| Molecular Weight | 163.65 g/mol | [1][3] |

| Appearance | White to off-white or beige crystalline powder | |

| Melting Point | 344-350 °C (literature) | [1][3] |

| Optical Activity | [α]20/D −35°, c = 1 in H₂O | [1][3] |

| Solubility | Soluble in water. | |

| InChI Key | OYEJRVVBERZWPD-FJXQXJEOSA-N | [1][3] |

| SMILES String | Cl.O[C@H]1CN2CC[C@H]1CC2 | [1][3] |

Pharmacological Profile: A Muscarinic Receptor Antagonist Scaffold

(R)-(-)-3-Quinuclidinol itself exhibits modest affinity for muscarinic acetylcholine receptors (mAChRs). However, it serves as a critical structural scaffold for the development of high-affinity mAChR antagonists.[2] Esterification of the hydroxyl group of (R)-(-)-3-Quinuclidinol leads to some of the most potent and widely studied muscarinic antagonists, such as (R)-Quinuclidinyl benzilate (QNB).[2]

These derivatives act as competitive antagonists at the orthosteric binding site of all five muscarinic receptor subtypes (M1-M5), blocking the effects of the endogenous neurotransmitter, acetylcholine.[2] This antagonism has significant implications for various physiological processes and therapeutic applications.

Modulation of Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation. Antagonists derived from the (R)-(-)-3-Quinuclidinol scaffold effectively block these pathways.

-

M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). (R)-(-)-3-Quinuclidinol-based antagonists inhibit this entire cascade.[2]

-

M2 and M4 Receptors (Gi/o Pathway): These receptors are coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. (R)-(-)-3-Quinuclidinol derivatives block this inhibitory effect.[2]

Experimental Protocols

This section details methodologies relevant to the synthesis, characterization, and pharmacological evaluation of (R)-(-)-3-Quinuclidinol and its derivatives.

Synthesis of (R)-(-)-3-Quinuclidinol

A common method for the synthesis of enantiomerically pure (R)-3-Quinuclidinol involves the asymmetric reduction of 3-quinuclidinone. This can be achieved using various methods, including enzymatic reduction.

Example: Enzymatic Reduction of 3-Quinuclidinone

This protocol is a generalized method based on literature reports.

-

Enzyme and Cell Preparation:

-

Express a suitable reductase enzyme (e.g., from Burkholderia species) in a host organism like E. coli.

-

Culture the cells in an appropriate medium (e.g., Terrific Broth) and induce protein expression.

-

Harvest the cells by centrifugation. The cell pellet can be used directly or after permeabilization.

-

-

Enzymatic Reaction:

-

In a reaction vessel, combine the cell suspension (or purified enzyme), 3-quinuclidinone hydrochloride, a cofactor (e.g., NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Maintain the reaction at an optimal temperature (typically 30-50°C) and pH.

-

Monitor the reaction progress by periodically analyzing samples for the formation of (R)-3-Quinuclidinol using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

-

Product Isolation:

-

Once the reaction is complete, stop the reaction by adjusting the pH to >10 with a base (e.g., NaOH).

-

Remove the cells and any precipitated proteins by centrifugation.

-

Extract the (R)-3-Quinuclidinol from the aqueous supernatant using an organic solvent such as chloroform or ethyl acetate.

-

Purify the product further if necessary through crystallization or chromatography.

-

Pharmacological Evaluation

1. Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.

-

Membrane Preparation: Prepare membranes from cells stably expressing a single human muscarinic receptor subtype (M1-M5).

-

Assay:

-

Incubate the cell membranes with a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-NMS) and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

2. Phosphoinositide (PI) Turnover Assay (for M1, M3, M5 Receptors)

This functional assay measures the agonist-stimulated production of inositol phosphates, a downstream effect of Gq/11 activation.

-

Cell Culture and Labeling: Culture cells expressing the receptor of interest and label them with [³H]-myo-inositol.

-

Assay:

-

Pre-incubate the cells with the antagonist (test compound) for a specific period.

-

Stimulate the cells with a muscarinic agonist (e.g., carbachol) in the presence of LiCl (to inhibit inositol monophosphatase).

-

Stop the reaction and extract the inositol phosphates.

-

-

Quantification: Separate and quantify the [³H]-inositol phosphates using ion-exchange chromatography and liquid scintillation counting. The ability of the antagonist to inhibit the agonist-induced PI turnover is a measure of its functional antagonism.

3. Adenylyl Cyclase (AC) Inhibition Assay (for M2, M4 Receptors)

This assay measures the ability of a compound to antagonize the agonist-mediated inhibition of adenylyl cyclase.

-

Membrane Preparation: Prepare membranes from cells expressing the M2 or M4 receptor.

-

Assay:

-

Incubate the membranes with the antagonist, a muscarinic agonist, forskolin (to stimulate adenylyl cyclase), and ATP.

-

The reaction produces cAMP.

-

-

Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA). The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.

Visualizations

Signaling Pathways

Experimental Workflows

References

Navigating the Solubility Landscape of 3-Quinuclidinol Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Quinuclidinol hydrochloride in organic solvents. Due to a notable absence of comprehensive quantitative solubility data in publicly available literature, this document focuses on collating existing qualitative information, presenting a standardized experimental protocol for solubility determination, and illustrating key concepts through logical diagrams. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical tools to approach the formulation and handling of this important pharmaceutical intermediate.

Understanding the Solubility Profile of this compound

This compound (CAS RN: 6238-13-7) is a polar molecule, a characteristic that fundamentally governs its solubility in various organic solvents. The presence of a hydroxyl group and a protonated tertiary amine (as the hydrochloride salt) allows for strong hydrogen bonding and ion-dipole interactions. Consequently, its solubility is highest in polar protic and aprotic solvents and significantly lower in non-polar organic solvents.

Qualitative Solubility Data

While precise quantitative data is scarce, a summary of the qualitative solubility of this compound and its corresponding free base, 3-Quinuclidinol, is presented in Table 1. This information has been compiled from various chemical and pharmaceutical datasheets.

| Solvent Classification | Solvent | This compound Solubility | 3-Quinuclidinol (Free Base) Solubility |

| Polar Protic | Water | Soluble[1][2] | Soluble (100 g/100 mL)[3] |

| Ethanol | Soluble[1] | Soluble | |

| Methanol | Data not available | Soluble | |

| Polar Aprotic | Acetone | Data not available | Data not available |

| Weakly Polar | Ether (Diethyl) | Slightly soluble[1] | Soluble |

| Chloroform | Data not available | Slightly soluble | |

| Non-Polar | Toluene | Data not available | Insoluble |

| Hexane | Data not available | Insoluble |

Note: "Soluble," "Slightly soluble," and "Insoluble" are qualitative terms and should be interpreted as such. The solubility of the free base is included for comparative purposes, as it provides an indication of the inherent solubility of the parent molecule.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, a standardized experimental protocol is essential. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method. The following protocol is a general guideline that can be adapted for this compound.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate quantitative technique.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Visualizing Experimental and Logical Frameworks

To further aid in the understanding of the processes and principles involved in determining and predicting the solubility of this compound, the following diagrams are provided.

Caption: General experimental workflow for determining the solubility of a solid in a liquid.

Caption: Logical relationship between solvent polarity and expected solubility of 3-Quinuclidinol HCl.

Conclusion

While quantitative solubility data for this compound in organic solvents remains largely unpublished, a clear qualitative understanding of its solubility profile can be established based on its polar nature. For applications requiring precise solubility values, a rigorous experimental approach, such as the shake-flask method outlined in this guide, is necessary. The provided diagrams offer a visual framework for both the practical determination of solubility and the theoretical principles that govern it. As the use of this compound in pharmaceutical development continues, it is anticipated that more comprehensive quantitative data will become available, further aiding in the optimization of its use in synthesis and formulation.

References

The Cornerstone of Chiral Synthesis: A Technical Guide to 3-Quinuclidinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-3-Quinuclidinol, a chiral tertiary amine and secondary alcohol, stands as a critical building block in the synthesis of a multitude of pharmaceuticals.[1] Its rigid bicyclic structure and defined stereochemistry make it an invaluable synthon for drugs targeting a variety of conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).[1][2][3] This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 3-Quinuclidinol hydrochloride, with a focus on its enantiomerically pure forms.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Quinuclidinol and its hydrochloride salt is essential for its application in synthesis and formulation.

| Property | 3-Quinuclidinol (Racemic) | (R)-3-Quinuclidinol | This compound (Racemic) | (R)-3-Quinuclidinol Hydrochloride |

| IUPAC Name | 1-azabicyclo[2.2.2]octan-3-ol[4] | (3R)-1-Azabicyclo[2.2.2]octan-3-ol[5] | 1-azabicyclo[2.2.2]octan-3-ol;hydrochloride[6] | (3R)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride[7] |

| CAS Number | 1619-34-7[4] | 25333-42-0[5] | 6238-13-7[6] | 42437-96-7[7] |

| Molecular Formula | C₇H₁₃NO[4] | C₇H₁₃NO[5] | C₇H₁₄ClNO[6] | C₇H₁₄ClNO[7] |

| Molecular Weight | 127.18 g/mol [4] | 127.18 g/mol [5] | 163.64 g/mol [6] | 163.64 g/mol [7] |

| Appearance | Cream colored crystalline powder[4] | White to off-white or beige crystalline powder[5] | - | - |

| Melting Point | 220-223 °C[4] | 217-224 °C[5] | >300 °C[8] | - |

| Boiling Point | - | 206.9 ± 23.0 °C at 760 mmHg[5] | 676.2°C at 760 mmHg[8] | - |

| Solubility | - | Soluble in water (100 g/100 mL) and other polar solvents[5] | Soluble[8] | - |

| Optical Rotation | - | [α]²⁰/D -43° to -46° (c=3, 1N HCl)[5] | - | - |

Synthesis of the Precursor: 3-Quinuclidinone Hydrochloride

The primary precursor for the synthesis of 3-Quinuclidinol is 3-quinuclidinone. A common method for its preparation is the Dieckmann condensation followed by hydrolysis and decarboxylation.

Caption: Synthesis of 3-Quinuclidinone Hydrochloride.

Synthesis of Racemic 3-Quinuclidinol

The reduction of 3-quinuclidinone to racemic 3-quinuclidinol is a straightforward process, typically achieved using standard reducing agents like sodium borohydride.[9]

Enantioselective Synthesis of (R)-3-Quinuclidinol

The production of enantiomerically pure (R)-3-Quinuclidinol is paramount for its use in pharmaceuticals.[2] The primary methods for achieving this are asymmetric hydrogenation and enzymatic reduction of the prochiral ketone, 3-quinuclidinone.[10]

Asymmetric Hydrogenation

Transition metal catalysts, particularly ruthenium-based complexes with chiral ligands, are highly effective for the asymmetric hydrogenation of 3-quinuclidinone.[1]

| Catalyst | Substrate to Catalyst Ratio | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (ee) (%) | Yield (%) |

| RuBr₂--INVALID-LINK-- | 100,000:1 | 15 | 30-45 | 4 | 88-90 | - |

| RuXY-Diphosphine-bimaH | 1000:1 | 20 | Not Specified | 16 | >99 | >95 |

| Ru-BINAP/IPHAN | Not Specified | 15-50 | Not Specified | - | 88-97 | - |

Data compiled from multiple sources.

Caption: Asymmetric Hydrogenation Workflow.

Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of (R)-3-Quinuclidinol.[11] This method often employs ketoreductases or whole-cell systems.[10][11]

| Enzyme Source | Substrate Conc. | Conversion (%) | Enantiomeric Excess (ee) (%) | Space-Time Yield (g L⁻¹ d⁻¹) |

| Rhodotorula rubra (RrQR) | 618 mM | ~100 | >99.9 | Not Reported |

| Agrobacterium radiobacter (ArQR) | Not Reported | High | >99 | 916 |

| Kaistia algarum (KaKR) | 5000 mM | ~100 | >99.9 | 1027 |

| Microbacterium luteolum (QNR) | 939 mM | 100 | >99.9 | Not Reported |

Data compiled from multiple sources.[11]

Caption: Enzymatic Reduction Workflow.

Application in Drug Development: Targeting Muscarinic Acetylcholine Receptors

(R)-3-Quinuclidinol is a key precursor for a range of muscarinic receptor antagonists.[5][10] These drugs are used to treat conditions such as overactive bladder, COPD, and Sjögren's syndrome.[5] Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine.[5] There are five subtypes (M1-M5).

M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[5] Activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

Caption: Muscarinic Receptor Signaling Pathways.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 3-Quinuclidinone

Materials:

-

3-Quinuclidinone

-

Anhydrous ethanol

-

Potassium tert-butoxide

-

Chiral Ruthenium catalyst (e.g., RuBr₂--INVALID-LINK--)

-

High-purity hydrogen gas

-

High-pressure reactor (autoclave)

Procedure:

-

Under an inert atmosphere (e.g., in a glovebox), charge the high-pressure reactor with 3-quinuclidinone and the chiral ruthenium catalyst.

-

Add anhydrous ethanol as the solvent, followed by the addition of potassium tert-butoxide.

-

Seal the reactor and purge it several times with hydrogen gas.

-

Pressurize the reactor to the desired pressure (e.g., 15 atm) with hydrogen.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-45°C) for the specified time (e.g., 4 hours).

-

Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas.

-

The reaction mixture is then worked up to isolate the (R)-3-Quinuclidinol.

-

The enantiomeric excess of the product is determined by chiral chromatography. The optical purity can be further enhanced by recrystallization.[12]

Protocol 2: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone

Materials:

-

E. coli cells co-expressing a 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase).[13]

-

3-Quinuclidinone hydrochloride

-

D-Glucose

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Bioreactor or shaker flask

-

Organic solvent for extraction (e.g., dichloromethane)

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a suspension of the recombinant E. coli cells in the phosphate buffer within a temperature-controlled bioreactor.

-

Add 3-quinuclidinone hydrochloride and D-glucose to the cell suspension.[1]

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.[14]

-

Monitor the conversion of 3-quinuclidinone to (R)-3-Quinuclidinol using a suitable analytical method like HPLC or GC.

-

After the reaction is complete (typically within 21-48 hours), separate the cells by centrifugation.[1]

-

Basify the supernatant (e.g., with potassium carbonate) and extract with an organic solvent like dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-3-Quinuclidinol.

-

Further purification can be achieved by recrystallization if necessary.

-

Determine the enantiomeric excess of the final product using chiral GC or HPLC.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]

- 4. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C7H14ClNO | CID 2723725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-3-Quinuclidinol hydrochloride | C7H14ClNO | CID 16216954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. tsijournals.com [tsijournals.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. acs.figshare.com [acs.figshare.com]

- 13. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Chameleonic Core: A Technical Guide to the Biological Activity Screening of 3-Quinuclidinol Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3-quinuclidinol scaffold, a rigid bicyclic amine, represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. Its derivatives have demonstrated significant interactions with key targets in the central and peripheral nervous systems, as well as antimicrobial properties. This technical guide provides an in-depth overview of the biological activity screening of 3-Quinuclidinol hydrochloride derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Cholinergic System Modulation: A Primary Target

A predominant focus of research on 3-quinuclidinol derivatives has been their interaction with the cholinergic system, specifically nicotinic and muscarinic acetylcholine receptors, and the enzymes responsible for acetylcholine hydrolysis, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Nicotinic Acetylcholine Receptor (nAChR) Activity

Ether and carbamate derivatives of 3-quinuclidinol have been synthesized and evaluated as nicotinic ligands, with some compounds showing high affinity for the α4β2 subtype, which is implicated in cognitive function and nicotine addiction.

Table 1: Nicotinic Acetylcholine Receptor (α4β2 subtype) Binding Affinities of 3-Quinuclidinol Derivatives

| Compound | Structure | Kᵢ (nM) |

| 9a | Phenylcarbamate of 3-quinuclidinol | 48[1] |

| 9b | Phenylcarbamate of (S)-3-quinuclidinol | 42[1] |

Kᵢ values were determined by inhibition of ³H-(S)-Nicotine binding.

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Esters of 3-quinuclidinol, such as the well-known antagonist 3-quinuclidinyl benzilate (QNB), exhibit high affinity for muscarinic acetylcholine receptors. The stereochemistry of the 3-quinuclidinol core plays a crucial role in binding affinity, with esters of (R)-3-quinuclidinol generally showing higher affinity for M1 and M2 receptor subtypes than their (S) counterparts.[2] Some derivatives have also shown selectivity for M3 over M2 receptors.[3]

Table 2: Muscarinic Acetylcholine Receptor Binding Affinities of 3-Quinuclidinyl Ester Derivatives

| Compound | Receptor Subtype | Kᵢ (nM) |

| (R)-Quinuclidinyl benzilate (R-QNB) | M1 | High Affinity[2] |

| M2 | High Affinity[2] | |

| (S)-Quinuclidinyl benzilate (S-QNB) | M1 | Lower Affinity than (R)-QNB[2] |

| M2 | Lower Affinity than (R)-QNB[2] | |

| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c) | M1 | 2.0[4] |

| M2 | 13[4] | |

| M3 | 2.6[4] | |

| M4 | 2.2[4] | |

| M5 | 1.8[4] | |

| (+)-(1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride (9b) | M3 | High Affinity, Selective over M2[3] |

Cholinesterase Inhibition

Quinuclidine-based carbamates have been investigated as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the degradation of acetylcholine. Some derivatives have shown potent, time-dependent inhibition of these enzymes.

Table 3: Cholinesterase Inhibition by 3-Quinuclidinol Derivatives

| Compound Class | Enzyme | Inhibition |

| Quinuclidine Carbamates | AChE & BChE | Time-dependent inhibition with overall rate constants in the 10³ M⁻¹ min⁻¹ range[5] |

| N-methyl-3-quinuclidinone | HAChU (High Affinity Choline Uptake) | I₅₀ = 5.6 x 10⁻⁷ M[6] |

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of 3-quinuclidinol derivatives. Specifically, 3-amidoquinuclidine quaternary ammonium compounds have demonstrated broad-spectrum antibacterial activity.

Table 4: Minimum Inhibitory Concentrations (MIC) of 3-Amidoquinuclidine Quaternary Ammonium Compounds

| Compound Series | Bacterial Strain | MIC Range (µM) |

| Series 1 (e.g., QC₁₄-Me, QC₁₄-Allyl) | Staphylococcus aureus | Single-digit µM range[3] |

| Series 3 (e.g., QBn-C₁₂, QBn-C₁₄) | Staphylococcus aureus | Single-digit µM range[3] |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from established methods for determining the affinity of compounds for muscarinic receptor subtypes.[7][8]

Objective: To determine the inhibitory constant (Kᵢ) of 3-quinuclidinol derivatives at human M1-M5 muscarinic acetylcholine receptors.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human M1-M5 mAChR subtypes.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Test compounds (3-Quinuclidinol derivatives) at various concentrations.

-

Non-specific binding control: Atropine (1 µM).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration close to its Kₔ), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.

-

Equilibration: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

References

- 1. researchgate.net [researchgate.net]

- 2. Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Evaluation of 3-Quinuclidinol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Quinuclidinol hydrochloride is a chiral bicyclic tertiary amine that serves as a critical structural scaffold in the development of pharmacologically active compounds, most notably muscarinic receptor antagonists. While its primary role is often that of a synthetic precursor, understanding its intrinsic in vitro biological activities is essential for a comprehensive pharmacological profile. This technical guide provides a detailed overview of the in vitro evaluation of this compound, summarizing its interactions with key cholinergic targets.

The available literature indicates that this compound itself possesses relatively modest affinity for its primary biological targets compared to its more complex ester derivatives. Quantitative data on the parent compound is therefore limited. This guide presents the available qualitative and quantitative data, focusing on its role as an inhibitor of acetylcholinesterase (AChE) and the high-affinity choline uptake (HAChU) system, and as a scaffold for high-affinity muscarinic receptor ligands. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and evaluation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-quinuclidinol and its hydrochloride salt is crucial for its application in experimental settings.

| Property | Value (3-Quinuclidinol) | Value (this compound) |

| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO |

| Molecular Weight | 127.18 g/mol | 163.64 g/mol |

| Appearance | White to off-white crystalline powder | Crystalline solid |

| Melting Point | 220-223 °C | >300 °C |

| Solubility | Soluble in water and polar solvents | Soluble in water |

| pKa | 14.75 ± 0.20 (Predicted) | Not specified |

In Vitro Pharmacological Profile

The in vitro pharmacological activity of this compound has been investigated at several key targets within the cholinergic system.

Muscarinic Acetylcholine Receptors (mAChRs)

3-Quinuclidinol serves as the foundational scaffold for potent muscarinic receptor antagonists, such as (R)-Quinuclidinyl benzilate (QNB). However, the parent alcohol, (R)-(-)-3-quinuclidinol, is reported to have only modest affinity for these receptors. The focus of extensive research has been on its ester derivatives, which exhibit high-affinity, competitive antagonism across all five muscarinic receptor subtypes (M1-M5). This antagonism blocks both the Gq/11-mediated and Gi/o-mediated signaling pathways initiated by acetylcholine.

Signaling Pathways Blocked by 3-Quinuclidinol Derivatives:

The derivatives of 3-quinuclidinol act as competitive antagonists at muscarinic receptors, preventing acetylcholine from binding and initiating downstream signaling.

Caption: Gq/11 signaling pathway blocked by 3-quinuclidinol derivatives.

Caption: Gi/o signaling pathway blocked by 3-quinuclidinol derivatives.

Acetylcholinesterase (AChE) Inhibition

In vitro studies suggest that the enzyme active site of acetylcholinesterase is stereospecific towards R-(-)-3-quinuclidinol hydrochloride when it acts as an inhibitor.[1] While both (+/-)- and R-(-)-3-acetoxyquinuclidine hydrochloride are substrates for the enzyme, the parent alcohol acts as an inhibitor.[1] Specific IC₅₀ or Kᵢ values for this compound are not extensively reported, suggesting its potency is likely lower than that of clinically utilized AChE inhibitors.

High-Affinity Choline Uptake (HAChU) Inhibition

The high-affinity choline uptake system is a critical component of cholinergic neurotransmission, responsible for the reuptake of choline for acetylcholine synthesis. The capacity of this compound to inhibit HAChU is greatly reduced compared to its quaternized N-methyl derivatives.[2] This indicates that the tertiary amine of 3-quinuclidinol is less effective at blocking the choline transporter than a quaternary ammonium group.

However, modifications to the N-functional group can significantly alter potency. For instance, the S(+)-isomer of N-allyl-3-quinuclidinol is a potent inhibitor of HAChU, while the R(-)-isomer is approximately 100-fold less active. This demonstrates the stereochemical sensitivity of the choline transporter.

Quantitative Data for 3-Quinuclidinol Derivatives (HAChU Inhibition)

| Compound | Target | Assay Type | IC₅₀ (µM) |

| S(+)-N-allyl-3-quinuclidinol | HAChU | Radiotracer Uptake | 0.1 |

| R(-)-N-allyl-3-quinuclidinol | HAChU | Radiotracer Uptake | 10 |

| N-methyl-3-quinuclidinone | HAChU | Radiotracer Uptake | 0.56 |

Note: Data for this compound is not available, but it is reported to have significantly lower potency.

In Vitro Cytotoxicity

Experimental Protocols

Detailed methodologies for the in vitro evaluation of this compound and its derivatives are provided below.

Muscarinic Receptor Binding Assay (Competition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for a specific muscarinic receptor subtype.

Caption: Workflow for a competition radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing a single human muscarinic receptor subtype (M1-M5).

-

Harvest the cells and homogenize them in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Incubation:

-

In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the test compound (this compound).

-

For determining non-specific binding, use a high concentration of a known antagonist (e.g., 1 µM atropine).

-

Incubate the mixture at a controlled temperature (e.g., 25-30 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

References

An In-depth Technical Guide to 3-Quinuclidinol Hydrochloride: Safety, Handling, and MSDS Information

Introduction: 3-Quinuclidinol and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, particularly as precursors to potent muscarinic acetylcholine receptor antagonists.[1][2] This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Quinuclidinol hydrochloride, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets for this compound and its immediate precursor, 3-Quinuclidinone hydrochloride, which shares a similar structural backbone and handling requirements.

Section 1: Safety and Hazard Information (MSDS Summary)

The toxicological properties of this compound have not been fully investigated, and caution is advised when handling this compound.[3]

1.1 Identification

| Identifier | Value |

| IUPAC Name | 1-azabicyclo[2.2.2]octan-3-ol;hydrochloride[4] |

| CAS Number | 6238-13-7[4] |

| Molecular Formula | C₇H₁₄ClNO[4] |

| Molecular Weight | 163.64 g/mol [4] |

| Appearance | Off-white to beige powder or solid.[3][5][6] |

1.2 Hazard Identification

The compound is considered hazardous. The primary hazards are irritation to the skin, eyes, and respiratory system.[3][7]

-

GHS Hazard Statements:

-

Potential Health Effects:

1.3 First Aid Measures

Immediate medical attention is recommended in case of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][9] |

| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[3][9] |

| Inhalation | Move the exposed person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[3][9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

1.4 Fire Fighting Measures

| Measure | Recommendation |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6] |

| Hazardous Combustion Products | Thermal decomposition may produce irritating and toxic gases, including hydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3][5] |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5] |

1.5 Toxicological Information

| Toxicological Endpoint | Data |

| Acute Toxicity | No data available.[6][9] |

| Skin Corrosion/Irritation | No data available.[6][9] |

| Serious Eye Damage/Irritation | No data available.[6][9] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65.[3][9] |

Section 2: Handling, Storage, and Disposal

2.1 Handling and Personal Protective Equipment (PPE)

Proper engineering controls and personal protective equipment are essential to minimize exposure.

-

Engineering Controls: Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[3][5]

-

Personal Protective Equipment:

-

General Hygiene: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse. Avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation.[3]

2.2 Storage

2.3 Spills and Leaks

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Sweep up the material, avoiding dust formation, and place it into a suitable container for disposal.[3][6]

-

Clean the spill area with soap and water.[3]

2.4 Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[10]

-

Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[10]

Section 3: Physicochemical Properties

| Property | Value |

| Appearance | Off-white to beige powder/solid[3][5][6] |

| Melting Point | >300 °C[5][6] or 344 - 350 °C[9] |

| Solubility | Soluble in water.[5][9] |

| Stability | Stable under normal temperatures and pressures.[3][5] |

| Incompatibilities | Strong oxidizing agents.[3][5] |

| Hazardous Decomposition | Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide.[3][5] |

Section 4: Experimental Protocols

4.1 Synthesis of Racemic 3-Quinuclidinol via Reduction

A common method for synthesizing (±)-3-Quinuclidinol involves the reduction of its ketone precursor, 3-Quinuclidinone. The hydrochloride salt is typically converted to the free base before or during the reaction.

-

Materials:

-

3-Quinuclidinone hydrochloride

-

Sodium borohydride (NaBH₄)

-

Water

-

Chloroform

-

Anhydrous sodium sulfate

-

-

Methodology:

-

Dissolve 3-Quinuclidinone hydrochloride in water at room temperature (30-35°C).[11]

-

Add sodium borohydride portion-wise over a period of one hour.[11]

-

Stir the reaction mixture for approximately 4 hours at the same temperature.[11]

-

Monitor the reaction for completion using an appropriate technique such as Gas Chromatography (GC).[11]

-

Once complete, perform a workup by extracting the aqueous mixture multiple times with chloroform.[11]

-

Combine the organic layers and dry them over anhydrous sodium sulfate.[11]

-

Filter the solution and evaporate the solvent under reduced pressure to yield crude (±)-3-Quinuclidinol.[11]

-

The crude product can be further purified by recrystallization from a suitable solvent like acetone.[11]

-

4.2 Workflow for Synthesis of (±)-3-Quinuclidinol

Caption: Workflow for the synthesis of (±)-3-Quinuclidinol.

Section 5: Biological Significance and Signaling Pathways

5.1 Role as a Pharmaceutical Precursor

3-Quinuclidinol is a crucial chiral building block for synthesizing various antimuscarinic agents.[1][12] These agents are antagonists of muscarinic acetylcholine receptors and are investigated for treating conditions like chronic obstructive pulmonary disease (COPD), overactive bladder, and Alzheimer's disease.[1][13]

5.2 Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine. They are divided into five subtypes (M1-M5) which couple to different intracellular signaling pathways.[1]

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).[1]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]

5.3 Signaling Pathway Diagrams

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound | C7H14ClNO | CID 2723725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 3-Quinuclidinone hydrochloride - Safety Data Sheet [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. capotchem.com [capotchem.com]

- 9. (R)-3-Quinuclidinol hydrochloride - Safety Data Sheet [chemicalbook.com]

- 10. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. CAS 1619-34-7: (±)-3-Quinuclidinol | CymitQuimica [cymitquimica.com]

- 13. zenodo.org [zenodo.org]

An In-depth Technical Guide to the Discovery and History of 3-Quinuclidinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinol hydrochloride, a synthetically derived bicyclic amino alcohol, holds a significant position in the annals of medicinal chemistry. Its rigid structure and strategic placement of a hydroxyl group have made it a crucial chiral building block in the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with this compound, tailored for professionals in the fields of chemical research and drug development.

Discovery and History

The journey of this compound begins in the mid-20th century, a period of burgeoning research in synthetic organic chemistry and pharmacology. The initial synthesis of 3-Quinuclidinol is credited to Leo Sternbach and his team at Hoffmann-La Roche in 1952 . Their work was part of a broader investigation into bicyclic basic alcohols as potential antispasmodic agents. This research culminated in a seminal paper and a subsequent patent in 1953, laying the groundwork for future explorations of this unique molecule.

The strategic importance of 3-Quinuclidinol escalated significantly when it was identified as a key precursor in the synthesis of the potent anticholinergic agent, 3-quinuclidinyl benzilate (BZ) . BZ was investigated as a potential incapacitating agent during the Cold War, highlighting the dual-use nature of this seemingly simple chemical intermediate.

In more contemporary times, the enantiomerically pure forms of 3-Quinuclidinol, particularly (R)-(-)-3-Quinuclidinol, have gained prominence as indispensable synthons for modern therapeutics. A notable example is its use in the synthesis of Aclidinium bromide , a long-acting muscarinic antagonist for the management of chronic obstructive pulmonary disease (COPD). Its derivatives are also instrumental in developing drugs targeting the cholinergic system for conditions such as Alzheimer's disease and overactive bladder.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Quinuclidinol and its hydrochloride salt is paramount for its application in synthesis and formulation.

| Property | 3-Quinuclidinol | This compound | (R)-(-)-3-Quinuclidinol Hydrochloride |

| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO | C₇H₁₄ClNO |

| Molecular Weight | 127.18 g/mol | 163.64 g/mol | 163.65 g/mol [1] |

| Appearance | White to off-white crystalline solid | Crystalline solid | White to off-white crystalline powder |

| Melting Point | 220-223 °C | >300 °C | 344-350 °C[2][3] |

| Boiling Point | Sublimes at 120 °C (20 mmHg) | - | - |

| Solubility | Soluble in water and polar organic solvents | Soluble in water | Soluble in water |

| pKa | - | - | - |

| Optical Rotation | - | - | [α]₂₀/D −35° (c = 1 in H₂O)[2][3] |

Spectroscopic Data

The structural elucidation of 3-Quinuclidinol is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~3.85 | m | 1H |

| H-2, H-4 | ~2.60-2.89 | m | 4H |

| H-5, H-7 | ~1.33-1.90 | m | 4H |

| H-6 | ~1.65 | m | 1H |

| -OH | Variable | br s | 1H |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| C-3 | ~69.0 |

| C-2, C-4 | ~47.0 |

| C-5, C-7 | ~25.0 |

| C-6 | ~20.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy